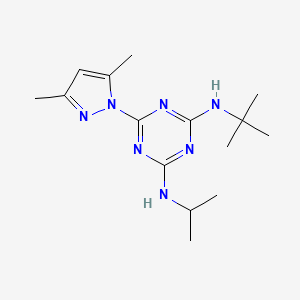![molecular formula C24H16FN3O2 B5320118 2-(4-fluorophenyl)-3-[1-(4-nitrobenzyl)-1H-indol-3-yl]acrylonitrile](/img/structure/B5320118.png)
2-(4-fluorophenyl)-3-[1-(4-nitrobenzyl)-1H-indol-3-yl]acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-fluorophenyl)-3-[1-(4-nitrobenzyl)-1H-indol-3-yl]acrylonitrile is a chemical compound that belongs to the class of indole-based acrylonitriles. The compound has gained significant attention from the scientific community due to its potential applications in medicinal chemistry.
作用机制
The mechanism of action of 2-(4-fluorophenyl)-3-[1-(4-nitrobenzyl)-1H-indol-3-yl]acrylonitrile involves the inhibition of various cellular processes. The compound has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and transcription. In addition, the compound has been shown to inhibit the activity of NF-κB, which is a transcription factor that is involved in the regulation of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of cancer cell proliferation, induction of apoptosis, and inhibition of inflammation. The compound has been shown to exhibit low toxicity towards normal cells, making it a potential candidate for further development as an anticancer agent.
实验室实验的优点和局限性
The advantages of using 2-(4-fluorophenyl)-3-[1-(4-nitrobenzyl)-1H-indol-3-yl]acrylonitrile in lab experiments include its high potency and selectivity towards cancer cells, low toxicity towards normal cells, and ease of synthesis. However, the compound has limitations in terms of its solubility in aqueous solutions, which can limit its use in certain experiments.
未来方向
For research on 2-(4-fluorophenyl)-3-[1-(4-nitrobenzyl)-1H-indol-3-yl]acrylonitrile include the development of more potent analogs with improved solubility and pharmacokinetic properties. In addition, the compound can be further studied for its potential applications in the treatment of other diseases such as inflammation and autoimmune disorders. The compound can also be studied for its mechanism of action and its interactions with other cellular processes. Overall, the compound has significant potential for further development as a therapeutic agent.
合成方法
The synthesis of 2-(4-fluorophenyl)-3-[1-(4-nitrobenzyl)-1H-indol-3-yl]acrylonitrile involves the reaction between 4-fluoroacetophenone, 4-nitrobenzaldehyde, indole-3-carboxaldehyde, and malononitrile. The reaction is carried out in the presence of a base such as potassium carbonate and a catalyst such as piperidine. The product is obtained in good yields and can be purified by column chromatography.
科学研究应用
2-(4-fluorophenyl)-3-[1-(4-nitrobenzyl)-1H-indol-3-yl]acrylonitrile has potential applications in medicinal chemistry. The compound has been shown to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound acts by inhibiting the proliferation of cancer cells and inducing apoptosis. In addition, the compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
(E)-2-(4-fluorophenyl)-3-[1-[(4-nitrophenyl)methyl]indol-3-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16FN3O2/c25-21-9-7-18(8-10-21)19(14-26)13-20-16-27(24-4-2-1-3-23(20)24)15-17-5-11-22(12-6-17)28(29)30/h1-13,16H,15H2/b19-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZMBMVANQWBRE-UYRXBGFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)[N+](=O)[O-])C=C(C#N)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)[N+](=O)[O-])/C=C(/C#N)\C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-{3-methoxy-2-[3-(2-methoxyphenoxy)propoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5320049.png)
![methyl 4-{[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]methyl}benzoate](/img/structure/B5320052.png)
![2-[4-(1H-1,2,4-triazol-3-ylcarbonyl)piperazin-1-yl]-4-(3,3,3-trifluoropropyl)pyrimidine](/img/structure/B5320068.png)
![7-acetyl-3-(ethylthio)-6-(2-propoxy-1-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5320081.png)
![4-(4-fluorophenyl)-7,7-dimethyl-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B5320083.png)
![3-(allylthio)-6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5320086.png)
![3-(butylthio)-6-[5-(3-nitrophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5320088.png)


![N-(2-amino-2-oxoethyl)-5-[(3-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5320112.png)
![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-(2-ethoxyphenyl)-1-piperazinecarboxamide](/img/structure/B5320120.png)
![N-(4-{[(3-methylbutyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide](/img/structure/B5320122.png)
![1-isopropyl-2-methyl-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}piperazine](/img/structure/B5320126.png)